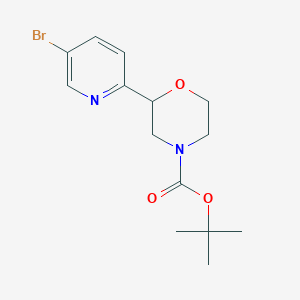

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

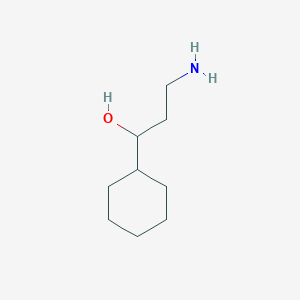

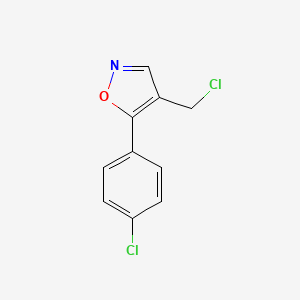

“Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate” is a chemical compound with the molecular formula C14H19BrN2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a morpholine ring attached to a pyridine ring via a carboxylate group . The pyridine ring carries a bromine atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 343.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate and similar compounds have been explored in the novel synthesis of morpholine derivatives, demonstrating diastereoselective transformations (D’hooghe et al., 2006).

Drug Development and Molecular Interactions

- This compound is related to the development of inhibitors for p38alpha MAP kinase, showcasing its significance in pharmaceutical research aimed at treating autoimmune diseases (Regan et al., 2003).

Acid-Base Interactions and Proton Transfer Studies

- Research on acid-basic interactions involving similar compounds has revealed insights into proton transfer mechanisms, vital for understanding chemical reactivity and molecular interactions (Petrov et al., 2013).

Safety-Catch Nitrogen Protecting Group

- In organic synthesis, related morpholine compounds have been utilized as safety-catch nitrogen protecting groups, aiding in complex chemical synthesis processes (Surprenant & Lubell, 2006).

Optimization in Medicinal Chemistry

- The optimization of molecular structures containing morpholine derivatives has been critical in improving the pharmacokinetic profiles of renin inhibitors, demonstrating the compound's role in enhancing drug efficacy (Tokuhara et al., 2018).

Electrocatalytic Carboxylation

- Studies involving the electrocatalytic carboxylation of related bromopyridine compounds provide insights into green chemistry approaches and the efficient use of carbon dioxide (Feng et al., 2010).

Propiedades

IUPAC Name |

tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-12(9-17)11-5-4-10(15)8-16-11/h4-5,8,12H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIILHPZFEKNHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(5-bromopyridin-2-yl)morpholine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)

amine](/img/structure/B1376730.png)

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)